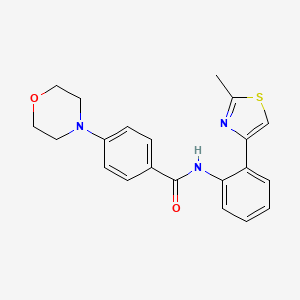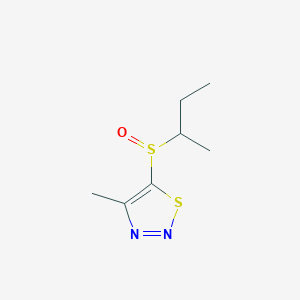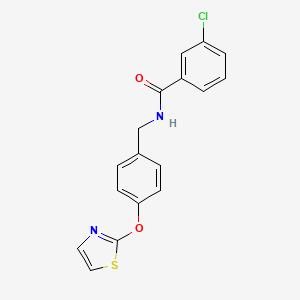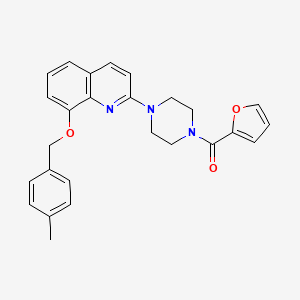![molecular formula C20H25N5O4S B2430164 1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 851809-87-5](/img/structure/B2430164.png)
1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality 1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Cytotoxic Activity
The compound has shown promise as an antitumor and cytotoxic agent. Researchers synthesized related derivatives and evaluated their effects on human tumor cell lines. Notably, one derivative demonstrated potent activity against prostate cancer cells .
Antibiofilm Activity
Another interesting aspect is its antibiofilm potential. A compound with a similar scaffold exhibited 68.67% biofilm inhibition at 20 μM. Mechanistic studies revealed that it not only inhibits the quorum sensing system of Pseudomonas aeruginosa but also acts as an iron chelator, leading to iron deficiency in bacterial cells .
Multicomponent Synthesis
The compound can be synthesized through a multicomponent protocol involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. This efficient method yields a novel 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione .
Parent Compound for Thiazole Derivatives
The thiazole ring in this compound serves as a parent material for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Its versatility makes it a valuable building block in organic synthesis .
Structural Features
The thiazole ring is planar, and its aromaticity arises from the delocalization of π-electrons from the sulfur atom. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. Interestingly, thiazole is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and nervous system function .
Mechanism of Action
Target of Action
It contains athiazole ring , which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . These targets play crucial roles in various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Compounds with athiazole ring are known to interact with their targets through various mechanisms . For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Compounds with athiazole ring are known to affect various biochemical pathways . For instance, thiazole derivatives have been reported to exhibit diverse pharmacological activities, affecting pathways related to antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thethiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Compounds with athiazole ring have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The stability and efficacy of compounds with athiazole ring can be influenced by factors such as pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-11-22-20-25(23-11)19(27)17(30-20)16(24-8-6-12(7-9-24)18(21)26)13-4-5-14(28-2)15(10-13)29-3/h4-5,10,12,16,27H,6-9H2,1-3H3,(H2,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTERKDTXAKGNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-cyanophenyl)sulfanyl]acetamide](/img/structure/B2430083.png)
![N-[4-[[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2430085.png)



![1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B2430091.png)

![2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2430095.png)



![N-[1-(4-Hydroxyphenyl)propan-2-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2430102.png)
![2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide](/img/structure/B2430103.png)
